3-[(2,3-dichlorobenzyl)sulfanyl]-5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole
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Overview
Description
2,3-Dichlorobenzyl [5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl] sulfide is a complex organic compound that features a combination of dichlorobenzyl, fluorophenyl, and triazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichlorobenzyl [5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl] sulfide typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a dichlorobenzyl halide reacts with a triazole derivative under basic conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichlorobenzyl [5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl] sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Nitrating agents (e.g., HNO3), halogenating agents (e.g., Br2)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding alcohols or amines
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
2,3-Dichlorobenzyl [5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl] sulfide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,3-dichlorobenzyl [5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl] sulfide involves its interaction with specific molecular targets. The triazole ring is known to bind to various enzymes and receptors, potentially inhibiting their activity. This compound may interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorobenzyl [5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl] sulfide
- 2,6-Dichlorobenzyl [5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl] sulfide
- 2,3-Dichlorobenzyl [5-(4-fluorophenyl)-4-methyl-4H-1,2,4-oxadiazol-3-yl] sulfide
Uniqueness
The uniqueness of 2,3-dichlorobenzyl [5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl] sulfide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both dichlorobenzyl and triazolyl groups allows for versatile reactivity and potential interactions with various biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H12Cl2FN3S |
---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
3-[(2,3-dichlorophenyl)methylsulfanyl]-5-(4-fluorophenyl)-4-methyl-1,2,4-triazole |
InChI |
InChI=1S/C16H12Cl2FN3S/c1-22-15(10-5-7-12(19)8-6-10)20-21-16(22)23-9-11-3-2-4-13(17)14(11)18/h2-8H,9H2,1H3 |
InChI Key |
HPZBVXUGQAUTBG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=C(C(=CC=C2)Cl)Cl)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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